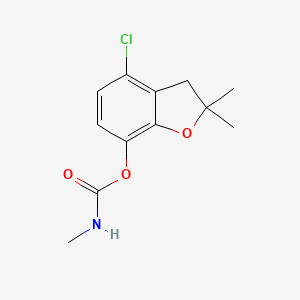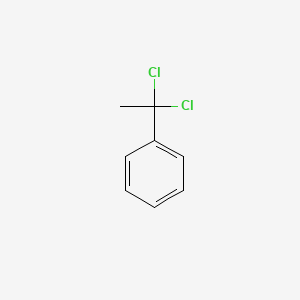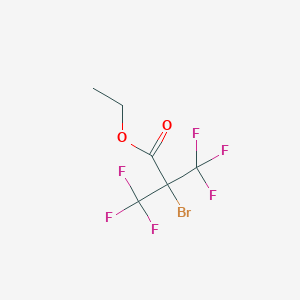
Ethyl 2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanoate is a chemical compound known for its unique structure, which includes both bromine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanoate typically involves the bromination of ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate. This reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate.
Oxidation Reactions: It can also undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.
Reduction Products: Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate.
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanoate is used in:
Organic Synthesis: As a building block for the synthesis of more complex fluorinated compounds.
Materials Science: In the development of fluorinated polymers and materials with unique properties.
Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates with trifluoromethyl groups, which are known to enhance the biological activity and metabolic stability of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl 2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanoate involves its reactivity due to the presence of both bromine and trifluoromethyl groups. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethyl groups can influence the electronic properties of the molecule, making it a versatile intermediate in various chemical reactions .
Comparación Con Compuestos Similares
Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid: The carboxylic acid derivative, which has different reactivity and applications.
Uniqueness: Ethyl 2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanoate is unique due to the combination of bromine and trifluoromethyl groups, which provide a balance of reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Propiedades
Número CAS |
648-62-4 |
|---|---|
Fórmula molecular |
C6H5BrF6O2 |
Peso molecular |
303.00 g/mol |
Nombre IUPAC |
ethyl 2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanoate |
InChI |
InChI=1S/C6H5BrF6O2/c1-2-15-3(14)4(7,5(8,9)10)6(11,12)13/h2H2,1H3 |
Clave InChI |
CMVLHPXDGDGAJY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(F)(F)F)(C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14752416.png)
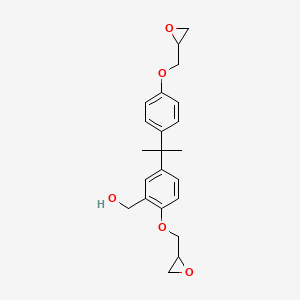


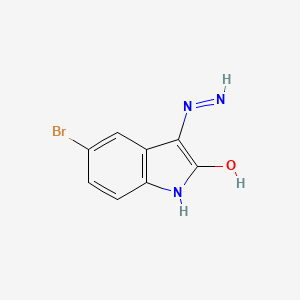
![1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone](/img/structure/B14752470.png)
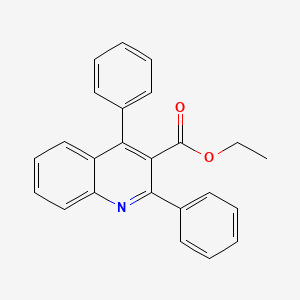

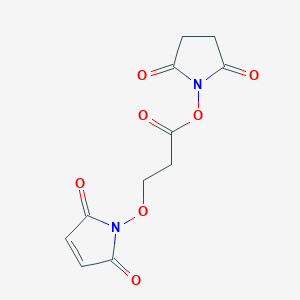
![1,3-Dimethylbicyclo[1.1.0]butane](/img/structure/B14752498.png)

